molecular formula C3H6Cl2<br>CH2ClCH2CH2Cl<br>C3H6Cl2 B093676 1,3-Dichloropropane CAS No. 142-28-9

1,3-Dichloropropane

Cat. No.: B093676
CAS No.: 142-28-9
M. Wt: 112.98 g/mol
InChI Key: YHRUOJUYPBUZOS-UHFFFAOYSA-N
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Description

1,3-Dichloropropane is an organochlorine compound with the chemical formula C3H6Cl2. It is a colorless liquid with a sweet, chloroform-like odor. This compound is feebly soluble in water but dissolves well in organic solvents such as alcohol and ether. It is primarily used as an intermediate in organic synthesis and has various industrial applications .

Mechanism of Action

Target of Action

1,3-Dichloropropane (1,3-DCP) is primarily used in agriculture as a soil fumigant and nematicide . Its main targets are soil-borne pests, including microscopic worms called nematodes . By eliminating these pests, 1,3-DCP helps to protect crops and improve agricultural yield .

Mode of Action

It is known that 1,3-dcp is a direct-acting mutagen . This suggests that it may interact with the DNA of its targets, leading to mutations that can disrupt normal cellular functions and result in the death of the pests .

Biochemical Pathways

The degradation of 1,3-DCP in the environment, particularly in groundwater or other anoxic/reducing conditions, is primarily through reductive dechlorination . This process involves the removal of chlorine atoms from the compound, which is facilitated by certain microorganisms present in the soil . The end products of this degradation process are less chlorinated compounds, which are generally less toxic and more easily degraded .

Pharmacokinetics

1,3-DCP is a volatile organic compound that is feebly soluble in water and evaporates easily . It is quickly broken down in air, usually within several days . Some of the 1,3-DCP in soil and water will evaporate into the air, while the rest will be broken down through biodegradation pathways and hydrolysis

Result of Action

The primary result of 1,3-DCP action is the control of nematodes and other soil-borne pests, thereby protecting crops and improving agricultural yield . Exposure to 1,3-dcp can also have harmful effects on non-target organisms, including humans . Acute exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder .

Action Environment

The action of 1,3-DCP is influenced by various environmental factors. For instance, its volatility and solubility affect its distribution in the environment and its availability to target pests . The presence of certain soil microorganisms can also influence the degradation of 1,3-DCP and thus its persistence in the environment . Regulations have been put in place to mitigate the potential risks from 1,3-DCP to non-occupational bystanders and to reduce its emissions as a volatile organic compound .

Biochemical Analysis

Biochemical Properties

1,3-Dichloropropane is a halogenated aliphatic compound that is moderately or very reactive . It can react with some metals to form dangerous products

Cellular Effects

It has been reported that exposure to this compound by inhalation or gavage for 2 years did not induce cholangiocarcinoma (CCA) in mice and rats .

Molecular Mechanism

It is known that halogenated aliphatic compounds like this compound can undergo reductive dechlorination in environments with relatively anoxic and/or reducing conditions

Temporal Effects in Laboratory Settings

It is known that this compound is a volatile organic compound , suggesting that it may have stability and degradation characteristics typical of such compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, acute animal tests in rats, mice, and rabbits have demonstrated this compound to have moderate acute toxicity from inhalation, moderate to high acute toxicity from oral exposure, and high acute toxicity from dermal exposure .

Metabolic Pathways

It is known that cytochrome P450-dependent oxidation and glutathione (GSH)-dependent conjugation are the primary routes of metabolism of haloalkanes .

Transport and Distribution

The distribution of this compound in soil compartments is dependent on the vapor pressure, diffusion coefficient, temperature, and moisture content of the soil .

Subcellular Localization

It is known that this compound is a volatile organic compound , suggesting that it may have the ability to cross cell membranes and localize in various subcellular compartments.

Preparation Methods

1,3-Dichloropropane can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Dichloropropane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3-Dichloropropane can be compared with other similar compounds such as:

This compound is unique due to its specific positioning of chlorine atoms, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,3-dichloropropane
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InChI

InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2
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InChI Key

YHRUOJUYPBUZOS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)CCl
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Molecular Formula

C3Cl2H6, Array, C3H6Cl2
Record name 1,3-DICHLOROPROPANE
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DSSTOX Substance ID

DTXSID6022004
Record name 1,3-Dichloropropane
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Molecular Weight

112.98 g/mol
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Physical Description

1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Propane, 1,3-dichloro-
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Boiling Point

248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C
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Flash Point

70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c.
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Solubility

Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3
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Density

1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19
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Vapor Density

3.90 (air= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4
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Color/Form

Colorless liquid

CAS No.

142-28-9
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Melting Point

-147.1 °F (USCG, 1999), -99.5 °C, -99 °C
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Synthesis routes and methods

Procedure details

A mixture of 24.2 g (100 millimoles) of 4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol, 113 g (1 mole) of 1,3-dichloropropane, 2 g of benzyltriethylammonium chloride, 100 ml of toluene and 100 g of 50% strength sodium hydroxide solution is heated for 3 hours at 90° C., whilst stirring. The organic phase is separated off and washed with 50 ml of water. After stripping off the solvent and the excess 1,3-dichloropropane, 30.7 g of 4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-yl 3-chloropropyl ether are obtained; this material contains a small proportion of 1,3-bis-(4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-oxy)-propane which does not interfere with the subsequent reaction.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloropropane
Reactant of Route 2
1,3-Dichloropropane
Reactant of Route 3
Reactant of Route 3
1,3-Dichloropropane
Reactant of Route 4
Reactant of Route 4
1,3-Dichloropropane
Reactant of Route 5
Reactant of Route 5
1,3-Dichloropropane
Reactant of Route 6
1,3-Dichloropropane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dichloropropane?

A1: this compound has the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been used to characterize this compound. Raman spectroscopy revealed its conformational equilibrium between trans-gauche and gauche-gauche conformations, influenced by temperature, pressure, and solvent. [] Electron spin resonance (ESR) spectroscopy, coupled with CNDO/2 calculations, provided insights into the structure of its radical cation. [] Infrared and Raman spectroscopy were employed to analyze the conformational equilibrium of 2-(chloromethyl)-2-methyl-1,3-dichloropropane, a related compound. []

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of two chlorine atoms on the terminal carbons of the propane chain contributes to this compound's reactivity. This structure allows for reactions like dehydrochlorination, where the molecule loses HCl molecules, as observed in its conversion over silica−alumina catalysts. [] It also facilitates nucleophilic substitution reactions, where a nucleophile can attack the carbon atoms bonded to chlorine. []

Q4: What is the solubility of this compound?

A4: this compound exhibits limited solubility in water. Enthalpy of solution studies at various temperatures provide insight into its interaction with water molecules. []

Q5: How does the structure of this compound influence its behavior in mixtures?

A5: Studies on binary mixtures of this compound with various solvents provide insights into its behavior. Excess molar volume measurements reveal that its mixtures with cyclopentanone, cyclohexanone, and some chloroalkanes deviate from ideal behavior. [, , ] These deviations are attributed to factors like differences in size and shape of the molecules, as well as intermolecular interactions such as dipole-dipole interactions and hydrogen bonding. [, , ]

Q6: Has this compound been used in the synthesis of other compounds?

A6: Yes, this compound serves as a versatile building block in organic synthesis. It acts as an alkylating agent in the synthesis of 1,1-cyclobutanedimethanol dimethyl ether, a component of polypropylene catalysts. [] It is also a key reagent in the preparation of 1,3-bis(1-phenyl-1H/-tetrazol-5-ylthio)propane, a compound with potential applications in materials science. [] Moreover, it is used in the synthesis of 1,3-dithiocycloheptane through reaction with sodium thiosulfate and an aldehyde, highlighting its utility in forming cyclic sulfide compounds. []

Q7: What are the toxicological properties of this compound?

A7: this compound exhibits toxicity in animal models. In rats, both subacute and subchronic oral administration resulted in adverse effects, particularly on the liver and kidneys, including increases in organ weight and histopathological changes. [] These findings highlight the potential health risks associated with this compound exposure.

Q8: What is the environmental impact of this compound?

A8: this compound is considered an environmental contaminant. Its presence in groundwater raises concerns due to its potential carcinogenicity and resistance to natural attenuation. [, ] Studies have investigated its degradation pathways, including hydrolysis, elimination, and reduction by zerovalent iron and zinc. [] Research also focuses on the effectiveness of ozonation and advanced oxidation processes in removing this compound from water. []

Q9: Are there any known cases of this compound contamination in drinking water?

A9: Yes, studies have reported the detection of this compound in drinking water samples. In a study conducted in a rural area of Jiangsu Province, China, this compound was detected in drinking water sources, raising concerns about potential health risks to the population. []

Q10: Can microorganisms degrade this compound?

A10: Research indicates that certain microorganisms can mediate the dehalogenation of this compound. For instance, a 1-chlorobutane-utilizing bacterium, strain m l5-3, demonstrated the ability to convert this compound to 3-chloropropionic acid under aerobic conditions. [] This finding suggests a potential role for bioremediation strategies in mitigating this compound contamination.

Q11: What analytical techniques are used to determine this compound?

A11: Several analytical techniques are employed for this compound analysis. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used for its detection and quantification in various matrices, including water, food, and environmental samples. [, , , ] High-performance liquid chromatography (HPLC) methods, utilizing UV or fluorescence detection, have also been explored for its determination in food matrices. []

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